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Compound of Interest

Compound Name: 2,6-Diaminotoluene

Cat. No.: B122827 Get Quote

An In-depth Technical Guide on the Toxicological Data of 2,6-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 2,6-
Diaminotoluene (2,6-TDA), an aromatic amine used as an intermediate in the chemical

industry, particularly in the production of dyes and polyurethanes.[1] This document

summarizes key quantitative data, details experimental protocols for principal toxicological

assays, and visualizes metabolic pathways and experimental workflows.

Physical and Chemical Properties
2,6-Diaminotoluene is an off-white crystalline solid.[2] Its physical and chemical properties are

summarized below.
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Property Value Reference

CAS Number 823-40-5 [3]

Molecular Formula C7H10N2 [4]

Molecular Weight 122.17 g/mol [5]

Melting Point 104-106 °C [6]

Boiling Point 284.2 °C at 760 mmHg [4]

Water Solubility 60 g/L (at 15 °C) [4]

Appearance
Off-white crystals or colorless

prisms
[2]

Toxicological Data
The toxicological profile of 2,6-Diaminotoluene has been evaluated through various in vitro

and in vivo studies. The majority of the available data pertains to its dihydrochloride salt, 2,6-

TDA dihydrochloride (CAS No. 15481-70-6).

Acute Toxicity
2,6-TDA is considered to have moderate acute oral toxicity.[7] It is classified as harmful if

swallowed or in contact with skin.[8][9]
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Endpoint Species Route Value
Observation

s
Reference

LD50

(estimated)
Mouse Oral

100 - 300

mg/kg bw

Mortality

occurred at

100 mg/kg

bw.

[7]

Mortality

Dose
Rat Oral

1000 mg/kg

bw

Mortality

observed.

Signs of

toxicity

included

hemorrhage

of the upper

stomach and

intestinal

tract.

[7]

Acute Dermal

Toxicity
- Dermal Category 4

Classified as

harmful in

contact with

skin.

[7][8]

Acute

Inhalation

Toxicity

Rat, Mouse Inhalation Low

No mortality

recorded

after 4-hour

exposure to

5.57 mg/L of

TDA vapour-

dust mix.

[7]

Repeated Dose Toxicity
Studies on repeated oral exposure have been conducted on rats and mice.
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Study

Duration
Species

Dose

Levels (in

diet)

NOAEL LOAEL
Key

Findings
Reference

90 days

(Subchroni

c)

F344 Rats

0, 100,

300, 1000,

3000,

10000 ppm

-

~210

mg/kg

bw/day

(3000 ppm)

- [7]

90 days

(Subchroni

c)

B6C3F1

Mice

0, 10, 30,

100, 300,

1000 ppm

~20 mg/kg

bw/day

(100 ppm)

-

Reduced

weight gain

at 300 ppm

(males)

and 1000

ppm

(females);

benign

tumors of

the

forestomac

h and renal

hyperpigm

entation at

1000 ppm.

[7]

2 years

(Chronic)
F344 Rats

250 or 500

ppm
- -

Reduced

body

weight gain

in females.

[7]

2 years

(Chronic)

B6C3F1

Mice

50 or 100

ppm
- -

Reduced

body

weight

gain.

[7]

Carcinogenicity
Unlike its isomer 2,4-diaminotoluene, 2,6-diaminotoluene is generally considered non-

carcinogenic.[10][11]
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Species/S

train
Sex Route

Dose

Levels (in

diet)

Tumor

Incidence

Conclusio

n
Reference

F344 Rats
Male &

Female
Oral

250, 500

ppm for 2

years

No

significant

carcinogeni

c effects.

Non-

carcinogeni

c

[7]

B6C3F1

Mice

Male &

Female
Oral

50, 100

ppm for 2

years

No

significant

carcinogeni

c effects.

Non-

carcinogeni

c

[7]

F344 Rats Male Oral

9.90, 19.8

mg/kg/day

for 2 years

Increased

incidence

of

hepatocell

ular

neoplasms

(4/50 at

high dose

vs 0/50 in

control).

Positive for

liver

neoplasms.

[12]

B6C3F1

Mice
Female Oral

6.40, 12.9

mg/kg/day

for 2 years

Increased

incidence

of

hepatocell

ular tumors

(3/50 at

high dose

vs 0/50 in

control).

Positive for

liver

tumors.

[12]

Note: The Carcinogenic Potency Database (CPDB) indicates some evidence of carcinogenicity

in male rats and female mice, which contrasts with other reports.[12] The TD50, a measure of
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carcinogenic potency, is the daily dose rate in mg/kg body weight/day to induce tumors in half

of the test animals that would have remained tumor-free at zero dose.[12]

Genotoxicity
2,6-Diaminotoluene has shown conflicting results in genotoxicity assays. It is mutagenic in

bacterial systems but generally non-mutagenic in mammalian cells in vivo.[13]
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Assay Type Test System

Metabolic

Activation

(S9)

Result Remarks Reference

Bacterial

Reverse

Mutation

(Ames Test)

Salmonella

typhimurium

TA98

With S9 Positive Mutagenic [14]

Bacterial

Reverse

Mutation

(Ames Test)

Salmonella

typhimurium
With S9 Positive - [10][13]

In vivo

Micronucleus

Test

Rat Bone

Marrow
N/A

Weakly

Positive
- [10][11]

In vivo

Unscheduled

DNA

Synthesis

(UDS)

Rat Liver N/A Negative

Did not

induce DNA

repair.

[10][11]

DNA Adduct

Formation

F-344 Rat

Liver
N/A Negative

Induced

significantly

fewer DNA

adducts

compared to

2,4-DAT.

[15]

Gene

Mutation

Assay

F344 gpt

delta

transgenic

rats

N/A Negative

No induction

of

genotoxicity

in the liver.

[16]

Metabolism
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Following oral administration in rats, 2,6-TDA is rapidly absorbed and excreted, primarily in the

urine.[14] The parent compound is not found in the urine; instead, four major metabolites are

identified.[13][14]

The primary metabolic pathways include N-acetylation and ring hydroxylation.[13]

Metabolic Pathways

2,6-Diaminotoluene

N-acetylation

Ring Hydroxylation

2-Acetylamino-6-aminotoluene

3-Hydroxy-2,6-diaminotoluene

2,6-Di(acetylamino)toluene

Further
Acetylation

4-Hydroxy-2-acetylamino-6-aminotolueneHydroxylation

Click to download full resolution via product page

Metabolic pathway of 2,6-Diaminotoluene in rats.[13][14]

Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the interpretation and

replication of results.

Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in

several strains of Salmonella typhimurium.[17][18]

Protocol Outline:

Strain Selection: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) are used.
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Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix), typically derived from rat liver homogenates, to mimic

mammalian metabolism.[17]

Exposure: The tester strains, the test substance at various concentrations, and the S9 mix (if

required) are combined in a soft agar overlay. This mixture is poured onto minimal glucose

agar plates.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-

dependent increase in revertant colonies compared to the negative control.[17]

Workflow of the Bacterial Reverse Mutation (Ames) Test.

In Vivo Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of

rodents.

Protocol Outline:

Animal Dosing: The test substance is administered to rodents (typically rats or mice) via an

appropriate route (e.g., oral gavage, intraperitoneal injection).[10] Doses are based on acute

toxicity data.

Sample Collection: Bone marrow is collected at specific time points after dosing (e.g., 24 and

48 hours).

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and

stained to differentiate between polychromatic erythrocytes (PCEs, immature) and

normochromatic erythrocytes (NCEs, mature).

Microscopic Analysis: Slides are analyzed under a microscope to determine the frequency of

micronucleated PCEs (MN-PCEs). A minimum of 2000 PCEs per animal is typically scored.

[11]
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Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow

cytotoxicity.

Evaluation: A significant, dose-related increase in the frequency of MN-PCEs in treated

animals compared to controls indicates a positive result.[11]

Administer 2,6-TDA to rodents
(e.g., rats) at various doses

Collect bone marrow at
24 and 48 hours post-dosing

Prepare bone marrow smears
on microscope slides

Stain slides to differentiate
PCEs and NCEs

Microscopic analysis:
Score frequency of micronucleated PCEs

Calculate PCE/NCE ratio
to assess cytotoxicity

Statistical analysis:
Compare treated vs. control groups
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Workflow of the In Vivo Rodent Micronucleus Assay.

Chronic Toxicity and Carcinogenicity Bioassay
These long-term studies evaluate the potential of a substance to cause cancer and other

chronic health effects.

Protocol Outline (based on NCI-CG-TR-200):[7]

Animal Model: Fischer 344 rats and B6C3F1 mice are used.

Administration: 2,6-TDA dihydrochloride is mixed into the diet and administered to groups of

animals for a period of two years.

Dose Selection: Doses are determined from subchronic toxicity studies. For the 2-year study,

rats received 250 or 500 ppm, and mice received 50 or 100 ppm.[7]

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weights

and food consumption are recorded regularly.

Necropsy and Histopathology: At the end of the study, all animals undergo a complete

necropsy. Organs and tissues are collected, preserved, and examined microscopically for

neoplastic (cancerous) and non-neoplastic lesions.

Data Analysis: The incidence of tumors in the dosed groups is compared statistically to the

incidence in the control group.

Signaling Pathways and Logical Relationships
While specific signaling pathways for 2,6-TDA toxicity are not extensively detailed in the

provided literature, a logical comparison of its genotoxic activity with its carcinogenic isomer,

2,4-TDA, highlights key differences in their biological effects.
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2,4-Diaminotoluene (2,4-TDA)

Ames Test: Positive
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DNA Adduct Formation (in vivo):
Very Low / Negative

DNA Adduct Formation (in vivo):
High / Positive

Carcinogenicity (Rat Liver):
Negative

Carcinogenicity (Rat Liver):
Potent Carcinogen

Click to download full resolution via product page

Contrasting genotoxicity profiles of 2,6-TDA and 2,4-TDA.[10][15]

Summary and Conclusion
2,6-Diaminotoluene exhibits moderate acute toxicity and is classified as a skin sensitizer and

suspected mutagen.[7][9] While it is mutagenic in bacterial assays, this effect does not

consistently translate to in vivo mammalian systems.[10][14] Chronic exposure studies in

rodents have generally concluded that 2,6-TDA is not carcinogenic, a key distinction from its

potent carcinogenic isomer, 2,4-TDA.[7] This difference in carcinogenicity is strongly linked to a

significantly lower capacity to form DNA adducts in the liver.[15] The metabolism of 2,6-TDA is

rapid, proceeding through N-acetylation and ring hydroxylation to produce several metabolites

that are excreted in the urine.[13][14] This comprehensive toxicological profile is essential for

conducting accurate risk assessments and ensuring the safe handling and use of this chemical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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